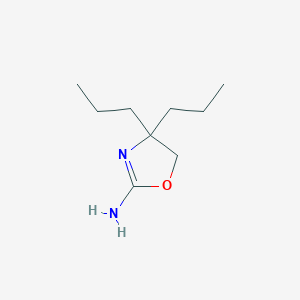
4,4-Dipropyl-4,5-dihydrooxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dipropyl-4,5-dihydrooxazol-2-amine is a heterocyclic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is part of the oxazoline family, which is known for its diverse applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dipropyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane in the presence of a base, followed by cyclization to form the oxazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dipropyl-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4,4-Dipropyl-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4-Dipropyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-4,5-dihydrooxazol-2-amine: Similar in structure but with methyl groups instead of propyl groups.
2,4-Diphenyl-4,5-dihydrooxazole: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness
4,4-Dipropyl-4,5-dihydrooxazol-2-amine is unique due to its specific propyl substituents, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and industrial applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4,4-dipropyl-5H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-3-5-9(6-4-2)7-12-8(10)11-9/h3-7H2,1-2H3,(H2,10,11) |
Clave InChI |
MQZWBMCVWKGPLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(COC(=N1)N)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















